(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate
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Overview
Description
®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base like sodium hydride.
Attachment of the Carbamate Moiety: The carbamate group is formed by reacting the piperidine derivative with an isocyanate or a chloroformate in the presence of a base.
Addition of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The trimethylsilyl group can be replaced through nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Pharmacologically, derivatives of this compound may exhibit activity against various biological targets, making it a candidate for drug development. Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with active site residues. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl piperidin-3-yl carbamate: Lacks the trimethylsilyl group, resulting in different reactivity and solubility properties.
N-Boc-piperidine: A simpler analog used widely in organic synthesis.
Trimethylsilyl piperidine: Contains the trimethylsilyl group but lacks the carbamate moiety.
Uniqueness
®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the carbamate moiety provides opportunities for covalent interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O3Si/c1-16(2,3)21-15(19)18(14-8-7-9-17-12-14)13-20-10-11-22(4,5)6/h14,17H,7-13H2,1-6H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFDZVESQQPTK-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)[C@@H]1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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